![molecular formula C8H13N3O B15328046 [5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound features a pyrazole ring attached to an oxolane ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine typically involves the reaction of pyrazole derivatives with oxolane intermediates under controlled conditions. One common method includes the use of pyrazole-5-carbaldehyde and 2-aminomethyltetrahydrofuran in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
[5-(1H-pyrazol-5-yl)tetrahydrofuran-2-yl]methanamine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
[5-(1H-pyrazol-5-yl)oxolan-2-yl]ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness
[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine is unique due to its specific combination of a pyrazole ring, oxolane ring, and methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C8H13N3O/c9-5-6-1-2-8(12-6)7-3-4-10-11-7/h3-4,6,8H,1-2,5,9H2,(H,10,11) |
InChI Key |
VTMGMNUDLLSXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CN)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


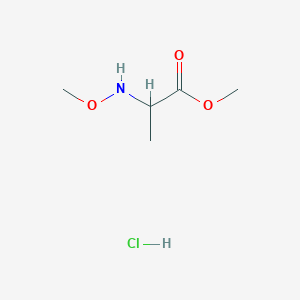
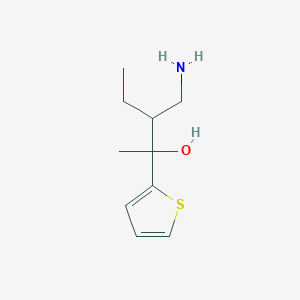
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)

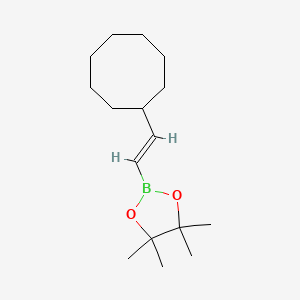
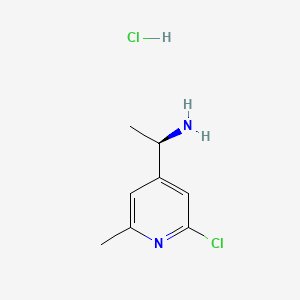

![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
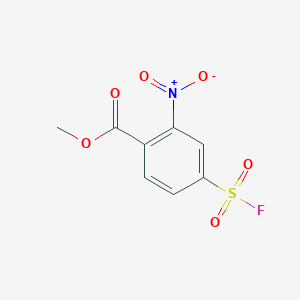
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)
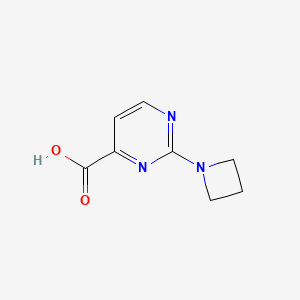
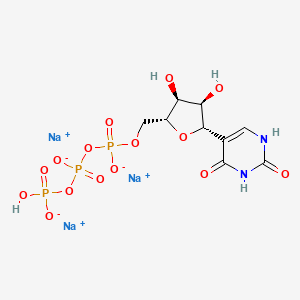
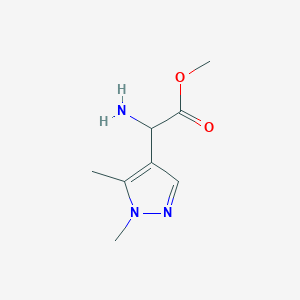
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
